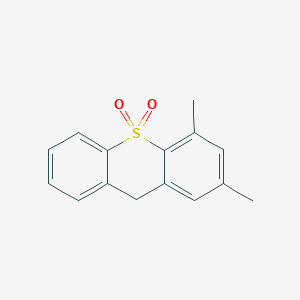

2,4-dimethyl-9H-thioxanthene 10,10-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7741-53-9 |

|---|---|

Molecular Formula |

C15H14O2S |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2,4-dimethyl-9H-thioxanthene 10,10-dioxide |

InChI |

InChI=1S/C15H14O2S/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)18(15,16)17/h3-8H,9H2,1-2H3 |

InChI Key |

DDVRAGKULRCGCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC3=CC=CC=C3S2(=O)=O)C |

Origin of Product |

United States |

Historical Trajectory of Thioxanthene Derivatives in Synthetic Organic Chemistry

The story of thioxanthene (B1196266) derivatives begins not in materials science, but in medicinal chemistry. Structurally related to phenothiazines, thioxanthenes were first intensively studied in the late 1950s. chemicalbook.com This research was driven by the hope of developing new antipsychotic drugs with potentially fewer side effects than existing treatments. chemicalbook.com The first thioxanthene to be commercialized was chlorprothixene, introduced in Scandinavia in 1959, which was found to be effective in treating patients with schizophrenia. chemicalbook.com

Following this, other derivatives such as clopenthixol, flupenthixol, and thiothixene (B151736) were synthesized and found clinical use. nih.gov The therapeutic action of these compounds was linked to their ability to block dopamine (B1211576) D2 receptors in the brain. nih.gov The core structure of thioxanthene, a tricyclic system with a central sulfur-containing ring, proved to be a versatile scaffold for chemical modification, allowing chemists to fine-tune the pharmacological properties of the derivatives. chemicalbook.com

Beyond their initial application in neuropharmacology, the unique photochemical and physical properties of the thioxanthene skeleton led researchers to explore their use in other domains. This includes their investigation as anticancer agents and as functional components in photopolymerization, setting the stage for the development of a diverse family of thioxanthene-based molecules. acs.orgacs.org

The Significance of the Sulfone 10,10 Dioxide Moiety in Thioxanthene Architectures

The introduction of a sulfone group (a sulfur atom double-bonded to two oxygen atoms) at the 10-position of the thioxanthene (B1196266) ring system dramatically alters the molecule's electronic properties and, consequently, its function. This transformation from a thioether to a sulfone is a critical step that shifts the compound's utility from primarily medicinal applications to the realm of materials science and specialized chemical synthesis.

The sulfone group is strongly electron-withdrawing. This characteristic significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the thioxanthene scaffold. nih.gov This electronic modification is central to the use of thioxanthene 10,10-dioxides as acceptor units in advanced materials. nih.govacs.org For instance, these sulfone derivatives are key building blocks for emitters used in Thermally Activated Delayed Fluorescence (TADF) applications, which are crucial for developing highly efficient Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The rigid, electron-deficient nature of the thioxanthene 10,10-dioxide core helps in designing molecules with specific photophysical properties, such as red-shifted light emission. nih.govrsc.org

Furthermore, the chemical stability and synthetic accessibility of the thioxanthone 10,10-dioxide structure make it a valuable intermediate. acs.org It can be synthesized via the oxidation of the corresponding thioxanthone, a process that is often straightforward and allows for the retention of various functional groups on the aromatic rings. acs.orgchemicalbook.com This robust platform enables the synthesis of complex fluorescent dyes, such as sulfone-fluoresceins, which are of interest for bio-imaging and super-resolution microscopy. nih.gov

Overview of Current Academic Research Avenues for 2,4 Dimethyl 9h Thioxanthene 10,10 Dioxide

Strategies for the Construction of the 9H-Thioxanthene Core

The formation of the tricyclic thioxanthene system is a critical step, often achieved through intramolecular cyclization reactions.

The intramolecular Friedel-Crafts Alkylation (FCA) stands out as a primary method for constructing the 9H-thioxanthene core. nih.govacs.orgtandfonline.com This reaction typically involves the cyclization of a suitably substituted diaryl thioether alcohol. tandfonline.com The process is catalyzed by an acid, which facilitates the electrophilic attack of a carbon atom onto an aromatic ring to close the central heterocyclic ring.

Recent advancements have focused on using organocatalysts, such as Brønsted acids, which offer milder and more environmentally friendly reaction conditions compared to traditional, corrosive Lewis acid catalysts. tandfonline.comacs.org Trifluoroacetic acid (TFA) has been identified as a particularly effective organocatalyst, enabling high yields of thioxanthene derivatives under mild conditions. nih.govacs.orgacs.org The general approach involves preparing a starting alcohol conducive to cyclization, which is then treated with a catalytic amount of the acid in a suitable solvent like dichloromethane (B109758) (DCM). nih.govacs.org

Other strategies for forming the thioxanthene skeleton include the cross-coupling of an aromatic thioether with an aryl halide, followed by cyclization, and the reaction of diaryl sulfides with benzoyl chlorides in the presence of trifluoromethanesulfonic acid (TfOH). nih.govnih.gov

The synthesis of specifically 2,4-disubstituted thioxanthenes, such as the 2,4-dimethyl precursor, requires regioselective control. A common route to the analogous 2,4-diethyl-9H-thioxanthen-9-one involves the reaction of 2,2'-dithiosalicylic acid with 1,3-diethylbenzene (B91504) in the presence of concentrated sulfuric acid and polyphosphoric acid. chemicalbook.com A similar pathway can be envisaged for the target molecule, using 1,3-dimethylbenzene (m-xylene) as the starting material.

Another synthetic strategy begins with the preparation of 2,4-disubstituted thiophenols. researchgate.netjmcs.org.mx For instance, 2,4-dimethylthiophenol can be synthesized from 2,4-dimethylphenol. researchgate.net This thiophenol can then undergo reactions to build the remaining parts of the thioxanthene structure before the final cyclization step.

Oxidation Protocols for the Generation of Sulfone Derivatives

Once the 2,4-dimethyl-9H-thioxanthene or its corresponding thioxanthone precursor is assembled, the next critical step is the oxidation of the sulfur atom to form the sulfone (10,10-dioxide).

The oxidation of the sulfide (B99878) in the thioxanthene ring to a sulfone is a common and crucial transformation. nih.govchemrxiv.org This conversion significantly alters the electronic properties of the molecule, making the sulfone group a strong electron-acceptor. The oxidation must be selective to avoid unwanted side reactions on other parts of the molecule. The process typically proceeds from the sulfide to a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. tandfonline.com The controlled application of oxidizing agents ensures the reaction stops at the desired sulfone state.

A variety of reagents and conditions have been explored for the oxidation of sulfides to sulfones. tandfonline.comorganic-chemistry.org For the direct analogue, 2,4-diethyl-thioxanthen-9-one, a successful oxidation to the 10,10-dioxide derivative was achieved using hydrogen peroxide in refluxing acetic acid. chemicalbook.com This method is considered a "green" oxidation protocol due to the benign nature of the oxidant and its by-products. nih.gov

Other effective oxidizing systems include:

Oxone (2KHSO₅·KHSO₄·K₂SO₄): This reagent can be used without a catalyst, and the selectivity can be controlled by the choice of solvent. Reactions in water tend to yield the sulfone, while reactions in ethanol (B145695) may favor the sulfoxide. rsc.org

Urea-Hydrogen Peroxide with Phthalic Anhydride: This system provides an efficient, metal-free method for oxidizing sulfides directly to sulfones. chemrxiv.orgorganic-chemistry.org

Periodate (B1199274) and Permanganate (B83412): A combination of sodium periodate and potassium permanganate under neutral conditions can effectively convert sulfides to sulfones, even in the presence of other functional groups like alkenes or alcohols. tandfonline.com

The table below summarizes various oxidizing agents used for the sulfide to sulfone transformation.

| Oxidizing Agent/System | Conditions | Selectivity/Advantages | Source(s) |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Reflux | "Green" oxidant, effective for thioxanthenone systems. | chemicalbook.com |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water (solvent) | Catalyst-free, solvent-dependent selectivity for sulfone. | rsc.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free, environmentally benign, high yields of sulfones. | chemrxiv.orgorganic-chemistry.org |

| Sodium Periodate (NaIO₄) / Potassium Permanganate (KMnO₄) | Neutral | Tolerates various functional groups. | tandfonline.com |

| Niobium Carbide / H₂O₂ | - | Catalyst efficiently affords sulfones and can be reused. | organic-chemistry.org |

Derivatization of this compound and its Precursors

The this compound structure and its precursors, particularly the thioxanthone and thioxanthenone analogs, serve as platforms for further chemical modification. These derivatizations can introduce new functional groups and build more complex molecular architectures.

For example, the precursor 2,4-diethylthioxanthene-9-one has been derivatized by radical bromination using N-bromosuccinimide to yield 2,4-bis(1-bromoethyl)thioxanthene-9-one. chemicalbook.com This introduces reactive handles for subsequent nucleophilic substitution reactions.

Functional Group Interconversions on the Thioxanthene Skeleton

The thioxanthene 10,10-dioxide framework allows for a range of functional group interconversions, primarily targeting the C9 position and the aromatic rings. A common precursor to thioxanthene derivatives is the corresponding 9-oxo derivative, 9H-thioxanthen-9-one 10,10-dioxide. The ketone at the C9 position is a versatile handle for synthetic transformations.

For instance, nucleophilic addition of organometallic reagents, such as Grignard reagents (e.g., benzyl (B1604629) magnesium chloride or phenyl magnesium chloride), to the C9-carbonyl group of a thioxanthone precursor yields tertiary alcohols like 9-benzyl-9H-thioxanthen-9-ol or 9-phenyl-9H-thioxanthen-9-ol. acs.org Subsequent reactions, such as acid-catalyzed intramolecular Friedel–Crafts alkylation, can then be used to form the final cyclized thioxanthene structure. acs.org This method is effective for creating a variety of 9-aryl or 9-alkyl substituted thioxanthenes. acs.org

Another key interconversion involves the sulfur atom itself. The oxidation of the sulfide in the thioxanthene ring to a sulfone (the 10,10-dioxide) is a critical step that alters the geometry and electronic nature of the molecule. This transformation is typically achieved using strong oxidizing agents and is fundamental to accessing the target compound class. The electron-withdrawing nature of the resulting sulfone group modifies the reactivity of the entire heterocyclic system. nih.gov

Further modifications can be achieved through reactions on substituents attached to the aromatic rings. For example, if a chloro-substituent is present, it can be replaced via nucleophilic aromatic substitution, such as an Ullmann-type C-N coupling, to introduce amino functionalities. nih.gov

Table 1: Key Functional Group Interconversions on the Thioxanthene Skeleton

| Initial Functional Group (at C9) | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Ketone (C=O) | Organometallic Reagents (e.g., R-MgX) | Tertiary Alcohol (C(OH)R) | acs.org |

| Tertiary Alcohol (C(OH)R) | Trifluoroacetic Acid (TFA), DCM | Cyclized 9-Alkyl/Aryl Thioxanthene | acs.org |

| Sulfide (-S-) | Oxidizing Agent | Sulfone (-SO2-) | nih.gov |

| Aryl Chloride (Ar-Cl) | Amine, CuI, K2CO3 | Aryl Amine (Ar-NR2) | nih.gov |

Regioselective Modifications and Analog Synthesis for Research Purposes

The synthesis of analogs of this compound is driven by the need to establish structure-activity relationships (SAR) for various applications, from medicinal chemistry to materials science. nih.govmdpi.com Regioselective reactions allow for precise modifications at specific sites on the molecule.

For applications in organic electronics, such as organic light-emitting diodes (OLEDs), the thioxanthen-9-one (B50317) 10,10-dioxide scaffold serves as a potent electron acceptor. rsc.org Analogs are created by introducing electron-donating groups, such as a diphenylamino (TPA) moiety, onto the aromatic backbone. rsc.org For example, the synthesis of 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) is achieved via palladium-catalyzed coupling reactions. rsc.org This specific derivatization at the C2 position creates a molecule with a twisted donor-acceptor structure, which is essential for achieving thermally activated delayed fluorescence (TADF). rsc.org

In medicinal chemistry, analog synthesis is used to optimize biological activity and selectivity. mdpi.com For instance, the unexpected synthesis of tetracyclic thioxanthenes was achieved through a reaction intended to produce a library of thioxanthones. nih.gov Starting with 1-chloro-4-propoxy-9H-thioxanthen-9-one, reaction with various secondary amines led to a combined nucleophilic aromatic substitution and dehydrative cyclization, yielding novel tetracyclic analogs with potential antitumor activity. nih.gov The specific substituents introduced were found to significantly impact the compound's efficacy and fluorescent properties, highlighting the importance of analog synthesis in developing theranostic agents. nih.gov These studies underscore how systematic modification of the thioxanthene core can lead to compounds with highly specialized and improved functions. nih.gov

Table 2: Examples of Regioselective Modifications for Analog Synthesis

| Parent Scaffold | Modification Reaction | Position of Modification | Synthesized Analog Class | Research Purpose | Reference |

|---|---|---|---|---|---|

| 9H-Thioxanthen-9-one 10,10-dioxide | Palladium-catalyzed coupling | C2 | 2-Aryl-thioxanthen-9-one 10,10-dioxides | TADF emitters for OLEDs | rsc.org |

| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Ullmann C-N coupling & Cyclization | C1 | Tetracyclic Thioxanthenes | Antitumor agents, Theranostics | nih.gov |

| Thioxanthone | Friedel-Crafts Alkylation | C9 | 9-Aryl/Alkyl Thioxanthenes | Bioactive compound development | acs.org |

| 2-Halothioxanthone | Amination | C2 | 2-Aminomethyl-9H-thioxanthene-9-one derivatives | Electrochemical studies | researchgate.net |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is key to controlling reaction outcomes and designing more efficient synthetic routes. For the thioxanthene skeleton, mechanistic studies have often focused on the key cyclization and substitution reactions used to build and functionalize the core structure.

One of the most important reactions for creating 9-substituted thioxanthenes is the intramolecular Friedel–Crafts alkylation (FCA). acs.org This reaction typically proceeds by treating a 9-aryl-9H-thioxanthen-9-ol precursor with a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the hydroxyl group, which then leaves as a water molecule, generating a stabilized tertiary carbocation at the C9 position. This electrophilic center is then attacked by an electron-rich position on the pendant aryl group, leading to cyclization and the formation of a new C-C bond. acs.org The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aromatic rings. acs.org

Another mechanistically significant transformation is the Ullmann-type C-N coupling used to introduce nitrogen-based functional groups. nih.gov In the synthesis of tetracyclic thioxanthenes from 1-chloro-4-propoxy-9H-thioxanthen-9-one, the reaction involves a copper(I) iodide catalyst. nih.gov The proposed mechanism involves the oxidative addition of the aryl chloride to the Cu(I) catalyst, followed by coordination of the amine nucleophile. Reductive elimination then forms the C-N bond and regenerates the catalyst. This is followed by an intramolecular cyclization, which is a concerted process involving dehydration to form the final tetracyclic product. nih.gov

The synthesis of 9H-thioxanthen-9-one 10,10-dioxides via the palladium-catalyzed sulfonylative homocoupling of benzophenones with sodium dithionite (B78146) also involves a complex catalytic cycle. nih.gov While detailed mechanistic studies are ongoing, the process is believed to involve the generation of a sulfinate intermediate from the dithionite, which then participates in a palladium-catalyzed cross-coupling cycle to form the diaryl sulfone bridge and subsequently cyclize to the thioxanthone dioxide core. nih.gov

Table 3: Mechanistic Overview of Key Derivatization Reactions

| Reaction Name | Key Steps | Role of Thioxanthene Moiety | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | 1. Protonation of C9-OH group 2. Formation of C9 carbocation 3. Electrophilic aromatic substitution | Scaffold for carbocation stabilization and subsequent cyclization | acs.org |

| Ullmann C-N Coupling | 1. Oxidative addition of Ar-Cl to Cu(I) 2. Coordination of amine 3. Reductive elimination to form C-N bond | Electrophilic partner in the coupling reaction | nih.gov |

| Pd-Catalyzed Sulfonylative Homocoupling | 1. Generation of sulfinate intermediate 2. Pd-catalyzed cross-coupling 3. Cyclization | Product formed via novel C-S and C-C bond formations | nih.gov |

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a deeper insight into the molecule's electronic environment, vibrational modes, and fragmentation behavior, moving beyond simple confirmation of its presence.

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For "this compound," ¹H and ¹³C NMR would not only confirm the connectivity of the atoms but also provide information about the conformation of the central tricyclic system.

The central thioxanthene ring in its dioxide form is expected to adopt a boat-like or distorted boat conformation. The presence of the two methyl groups at the 2- and 4-positions would influence the ring's puckering and could potentially lead to the existence of different conformers in solution. High-resolution NMR can detect these conformers, especially if the energy barrier between them is high enough to result in separate signals for the different conformations on the NMR timescale. In cases of rapid interconversion, the observed spectra would show averaged signals.

The chemical shifts of the protons and carbons are significantly influenced by the electron-withdrawing sulfone group and the anisotropic effects of the aromatic rings. The protons on the dimethyl-substituted benzene (B151609) ring would show characteristic shifts and coupling patterns, while the protons on the other benzene ring would resemble those of an unsubstituted aromatic system, albeit influenced by the sulfone group.

Expected ¹H NMR Data (in CDCl₃, based on related structures):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (unsubstituted ring) | 7.50 - 8.20 | m | |

| Aromatic-H (substituted ring) | 7.20 - 7.60 | m | |

| CH₂ (at C9) | ~ 4.00 - 4.50 | s | |

| CH₃ (at C2) | ~ 2.40 | s |

This table is interactive. Click on the headers to sort.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by observing their characteristic vibrational frequencies.

For "this compound," the most prominent and diagnostic peaks in the IR spectrum would arise from the sulfone group. The symmetric and asymmetric stretching vibrations of the S=O bonds are typically strong and appear in a characteristic region of the spectrum. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the methyl and methylene (B1212753) groups, would also be present.

Expected FT-IR Data (in KBr, based on related structures):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1350 - 1300 | Strong |

| SO₂ Symmetric Stretch | 1160 - 1120 | Strong |

This table is interactive. Click on the headers to sort.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The fragmentation of "this compound" under electron impact (EI) would likely proceed through several characteristic pathways.

The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition. A primary fragmentation pathway would involve the loss of sulfur dioxide (SO₂), a stable small molecule, leading to a significant fragment ion. Subsequent fragmentations would likely involve the loss of methyl radicals (•CH₃) from the aromatic ring and potentially rearrangements of the tricyclic system. The cleavage of bonds adjacent to the sulfur atom and within the central ring system would generate a series of fragment ions characteristic of the thioxanthene core. libretexts.orgherts.ac.uknih.gov

Plausible Fragmentation Pathways in EI-MS:

Loss of SO₂: [C₁₅H₁₄O₂S]⁺ → [C₁₅H₁₄]⁺ + SO₂

Loss of a methyl radical: [C₁₅H₁₄O₂S]⁺ → [C₁₄H₁₁O₂S]⁺ + •CH₃

Loss of SO₂ followed by loss of a methyl radical: [C₁₅H₁₄]⁺ → [C₁₄H₁₁]⁺ + •CH₃

X-ray Crystallography of this compound and Related Structures

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. In the case of "this compound," the crystal packing would be influenced by several types of interactions.

X-ray crystallography would reveal the precise conformation of the molecule in the solid state. As mentioned, the central six-membered ring containing the sulfur atom is non-planar and is expected to adopt a boat-like conformation. The analysis of the crystal structure would provide exact dihedral angles and puckering parameters, offering a static image of the molecule's preferred conformation in the crystalline environment. This solid-state conformation may or may not be the lowest energy conformation in solution, as crystal packing forces can sometimes stabilize a higher energy conformer.

Conformational Dynamics and Stereochemistry

The stereochemical and dynamic properties of the this compound molecule are primarily dictated by the non-planar nature of the central thioxanthene ring system and the influence of the methyl substituents on the benzo-fused portion of the structure.

The central six-membered ring of the 9H-thioxanthene 10,10-dioxide core, which contains the sulfur atom and the C9 methylene group, is not planar. Instead, it adopts a puckered conformation to alleviate the internal strain that would be present in a flat arrangement. In analogous tricyclic systems, such as 9,10-dihydroanthracene, the central ring typically assumes a boat-like conformation. It is therefore highly probable that the thioxanthene 10,10-dioxide ring also adopts a similar boat or a twisted-boat conformation.

This puckered structure is not static. At ambient temperatures, the ring system undergoes a dynamic process known as ring inversion or ring flipping. During this process, the molecule passes through a higher-energy, more planar transition state to invert its conformation. This can be visualized as the "bottom" of the boat flipping up to become the "top."

The energy barrier for this ring inversion is a key parameter that defines the conformational flexibility of the molecule. While specific experimental data for this compound is not available in the current literature, studies on similar heterocyclic systems suggest that this barrier is typically low enough to allow for rapid interconversion at room temperature. This dynamic equilibrium means that the molecule exists as a rapidly equilibrating mixture of two principal boat-like conformers.

| Property | Description | Predicted State for this compound |

|---|---|---|

| Predominant Conformation | The most stable three-dimensional arrangement of the central ring. | Boat-like or Twisted-Boat |

| Ring Dynamics | The process of interconversion between different ring conformations. | Rapid ring inversion at room temperature |

| Inversion Energy Barrier | The energy required for the ring to flip from one conformation to another. | Expected to be low, allowing for dynamic behavior |

In the context of the boat-like conformation of the central ring, the substituents on the fused benzene rings can be considered to be in positions that are roughly analogous to the axial and equatorial positions in cyclohexane. However, due to the fusion of the rings, the local geometry is more constrained. The methyl groups at the 2- and 4-positions will arrange themselves to minimize steric hindrance with the adjacent hydrogen atoms and with the puckered central ring.

| Factor | Influence on this compound |

|---|---|

| Steric Hindrance | The methyl groups increase the steric bulk on one of the aromatic rings, influencing intermolecular interactions. |

| Conformational Preference | May introduce a slight energetic preference for one of the interconverting boat conformers. |

| Ring Inversion Barrier | Likely has a minor effect on the energy barrier of the central ring's inversion due to their position on the rigid aromatic part. |

Theoretical and Computational Chemistry of 2,4 Dimethyl 9h Thioxanthene 10,10 Dioxide

Electronic Structure and Molecular Orbital Theory Calculations

Molecular orbital (MO) theory is a cornerstone of computational chemistry, offering a detailed picture of the electronic distribution and energy levels within a molecule. mdpi.com For a molecule like 2,4-dimethyl-9H-thioxanthene 10,10-dioxide, these calculations reveal how the fusion of benzene (B151609) rings, the central sulfur-containing ring, and the influence of methyl and sulfone groups collectively determine its electronic properties.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. In materials science, this gap is also instrumental in predicting the optoelectronic properties of a compound. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene ring, while the LUMO is likely concentrated around the electron-withdrawing sulfone group (SO₂) and the adjacent aromatic system. The precise energy values would be determined using methods like Density Functional Theory (DFT).

Interactive Data Table: Illustrative Frontier Orbital Energies

The following table presents hypothetical, yet representative, energy values for frontier molecular orbitals based on calculations for similar heterocyclic compounds. Specific data for this compound would require dedicated computational analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species, such as reagents or biological targets. The map uses a color scale to indicate different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen. These are sites prone to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, often found around hydrogen atoms bonded to electronegative atoms or electron-deficient centers. These are sites prone to nucleophilic attack.

Green/Yellow: Indicates regions of neutral or intermediate potential.

For this compound, the MESP map would likely show a high concentration of negative potential (red) around the oxygen atoms of the sulfone group due to their high electronegativity. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic rings. Such analysis helps in understanding non-covalent interactions and identifying reactive sites. mdpi.com

Quantum Chemical Predictions of Reactivity and Stability

Quantum chemistry offers powerful tools to predict the stability of different molecular forms and the pathways of chemical reactions. rsc.orgnih.gov These predictions are vital for understanding a compound's behavior under various conditions without the need for extensive experimental synthesis and testing.

Molecules are not static; they can exist in various spatial arrangements or conformations due to the rotation around single bonds. Energy minimization calculations are used to find the most stable three-dimensional structure of a molecule, known as its ground-state geometry. This process computationally explores different conformations to identify the one with the lowest potential energy.

For this compound, the central thioxanthene (B1196266) ring system is not perfectly planar. It adopts a folded or "butterfly" conformation. Computational methods can precisely calculate the folding angle and the orientation of the methyl groups to determine the most stable conformer. Mapping the conformational landscape reveals the energy barriers between different stable or metastable conformations, providing insight into the molecule's flexibility.

Interactive Data Table: Example Conformational Energy Profile

This table illustrates a hypothetical energy landscape for the central ring's conformation. The actual values would be derived from detailed potential energy surface scans.

| Conformation | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Stability |

| Folded (Boat-like) | 145 | 0.00 | Most Stable |

| Planar Transition State | 180 | +5.2 | Unstable |

| Inverted Folded | -145 | 0.00 | Most Stable |

Computational chemistry can model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface to identify the lowest energy path a reaction is likely to follow. A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, this modeling could be used to predict its susceptibility to nucleophilic or electrophilic substitution on the aromatic rings or to model its thermal decomposition pathways. Such predictive modeling is crucial in designing synthetic routes and understanding potential degradation mechanisms. nih.govresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a powerful lens to examine how a molecule like this compound behaves in a condensed phase (e.g., in a solvent or a crystal) and how it interacts with other molecules.

These simulations can model intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, which govern the bulk properties of the material. For instance, an MD simulation could predict how molecules of this compound pack in a crystal lattice or how they are solvated by water or organic solvents. This information is critical for understanding solubility, melting point, and crystal morphology. In drug discovery, MD simulations are essential for studying how a ligand binds to a protein receptor over time, assessing the stability of the complex. mdpi.com

Solvent Effects on Molecular Conformation and Dynamics

The conformation of the thioxanthene ring system is not planar but exists in a folded arrangement. The presence of the bulky sulfone group (SO2) at the 10-position and the methyl groups at the 2- and 4-positions introduces significant steric and electronic influences on the molecule's preferred geometry. The central heterocyclic ring can adopt different conformations, and the stability of these conformers is highly sensitive to the surrounding solvent environment.

Computational studies on related thioxanthene S-oxides reveal that the conformational preference is a delicate balance between steric hindrance and electrostatic interactions, particularly the dipole moment of the S=O bond. acs.org In the case of this compound, the highly polar sulfone group is a dominant feature. The interaction of this polar group with solvent molecules of varying polarity is expected to significantly affect the molecule's dynamics.

Molecular dynamics (MD) simulations are a powerful tool for exploring these solvent effects. In such a simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, dimethyl sulfoxide (B87167), chloroform), and the trajectories of all atoms are calculated over time. This allows for the observation of conformational changes and the characterization of solute-solvent interactions.

Key Research Findings:

Influence of Solvent Polarity: In nonpolar solvents, intramolecular forces would likely dominate, leading to a conformation that minimizes internal steric strain. In polar solvents, strong dipole-dipole interactions between the sulfone group and the solvent can stabilize conformers that might otherwise be less favorable. researchgate.net For instance, polar protic solvents like water can form hydrogen bonds with the sulfone oxygens, further influencing the conformational equilibrium. researchgate.net

Spectroscopic Shifts: The effect of the solvent on the electronic structure can be observed experimentally through solvatochromic shifts in UV-visible absorption spectra. Research on 2-chlorothioxanthone, a related compound, demonstrates that its photophysical properties are strongly dependent on solvent polarity and hydroxylicity, indicating significant changes in the electronic distribution in response to the solvent environment. researchgate.net Similar effects would be anticipated for this compound, where the energy of its frontier molecular orbitals (HOMO and LUMO) would be modulated by the solvent.

The table below illustrates hypothetical results from a molecular dynamics simulation study, showing how the average dihedral angle (a measure of ring folding) and the solvent-accessible surface area (SASA) of the polar sulfone group might change in different solvents.

| Solvent | Dielectric Constant (ε) | Average C1-S-C9-C8a Dihedral Angle (°) | Sulfone Group SASA (Ų) |

| Chloroform | 4.8 | 145.5 | 55.3 |

| Tetrahydrofuran | 7.6 | 148.2 | 58.9 |

| Dimethyl Sulfoxide | 46.7 | 152.1 | 64.7 |

| Water | 80.1 | 155.8 | 68.2 |

This table is a representative example based on general principles of computational chemistry and is for illustrative purposes only, as specific experimental data for this compound is not available.

Ligand-Protein Docking Studies (Focus on Binding Mechanisms)

Ligand-protein docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. This method is crucial for understanding the potential biological activity of molecules like this compound. While specific docking studies for this compound are not reported, the general methodology provides a clear framework for how its binding mechanisms can be elucidated. Thioxanthene derivatives have been investigated as antagonists for dopamine (B1211576) receptors, and this class of proteins could be a logical starting point for such a study. drugbank.com

The process begins with obtaining high-resolution 3D structures of both the ligand (this compound, whose structure would be optimized using quantum chemical methods) and the target protein (e.g., from the Protein Data Bank). A docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a function that approximates the binding affinity.

Binding Mechanism Analysis:

Following initial docking, molecular dynamics (MD) simulations are essential for refining the binding poses and gaining a deeper understanding of the binding mechanism. mdpi.comnih.gov An MD simulation of the ligand-protein complex solvated in water allows for the observation of the dynamic stability of the interaction and a more accurate calculation of the binding free energy. nih.gov

Key aspects of the binding mechanism that can be analyzed include:

Identification of Key Residues: Analysis of the simulation can reveal which amino acid residues in the binding pocket form stable and significant interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with the ligand.

Conformational Changes: The simulations can show whether the ligand or the protein undergoes significant conformational changes upon binding, which is a key aspect of the induced-fit model of molecular recognition.

A hypothetical docking and MD simulation study against a dopamine receptor might yield the results summarized in the table below.

| Parameter | Value/Description |

| Protein Target | Dopamine D2 Receptor (modeled) |

| Predicted Binding Affinity (Docking Score) | -9.5 kcal/mol |

| Calculated Binding Free Energy (MM/PBSA) | -45.7 ± 4.2 kcal/mol |

| Key Interacting Residues | Hydrophobic Contacts: Phe198, Trp386, Val115 π-π Stacking: Phe390 with the dimethyl-phenyl ring Hydrogen Bond: Ser193 with sulfone oxygen |

| RMSD of Ligand in Binding Pocket | 1.2 ± 0.3 Å (indicating a stable binding pose) |

This table is a representative example based on typical results from ligand-protein docking and MD simulation studies. It is for illustrative purposes only.

Such computational investigations are invaluable for rational drug design, allowing researchers to predict how structural modifications to the ligand—such as altering the substitution pattern on the aromatic rings—would affect its binding affinity and selectivity, thereby guiding the synthesis of more potent and specific therapeutic agents.

Mechanistic Investigations of Molecular Interactions in Biological Systems Non Clinical Focus

Enzyme Binding and Inhibition Studies in In Vitro Systems

Characterization of Binding Thermodynamics and Kinetics

There is no information available in the scientific literature regarding the binding thermodynamics or kinetics of 2,4-dimethyl-9H-thioxanthene 10,10-dioxide with any enzyme targets.

Identification of Specific Enzyme Targets (e.g., COX inhibitors, Kinesin Eg5)

While other thioxanthene (B1196266) derivatives have been evaluated as potential COX inhibitors, there is no data to confirm or deny that this compound targets COX enzymes or Kinesin Eg5. nih.gov

Receptor Ligand Interactions in Cell-Free Assays

Binding Affinity Determination and Selectivity Profiling (e.g., dopamine (B1211576) receptors)

No studies have been published that determine the binding affinity or selectivity profile of this compound for dopamine receptors or any other receptor type. Broader studies on thioxanthenes suggest a potential for interaction with dopamine D2 receptors, but this has not been specifically tested for the dimethyl variant. nih.gov

Molecular Mechanisms of Receptor Modulation (e.g., antagonism)

The molecular mechanism of action for this compound, including any potential antagonistic or agonistic activity at receptors, has not been investigated.

Cellular Pathway Modulation in Model Organisms (e.g., Bacterial, Yeast, Non-Mammalian Cell Lines)

There is no available research on the effects of this compound on cellular pathways in any model organisms.

Investigation of Intracellular Signaling Cascades

Research on thioxanthene analogs has indicated their potential to interfere with intracellular signaling cascades, which are crucial in various cellular processes, including proliferation and inflammation. For instance, certain thioxanthene derivatives have been evaluated for their ability to inhibit key enzymes in signaling pathways. While direct evidence for this compound is not available, studies on similar scaffolds suggest that the thioxanthene core can serve as a platform for developing inhibitors of specific cellular targets.

Impact on Gene Expression and Protein Synthesis in Research Models

The impact of thioxanthene derivatives on gene expression and protein synthesis is an area of active research, particularly in the context of their anticancer properties. Some thioxanthene analogs have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. However, specific studies detailing the effects of this compound on these processes are not currently available. The general mechanism for some anticancer agents involves the inhibition of protein synthesis, a complex process that can be disrupted at various stages.

Structure-Mechanism Relationships for this compound Analogs

Understanding the relationship between the chemical structure of thioxanthene analogs and their biological mechanism of action is critical for the development of new therapeutic agents and research tools.

Elucidation of Key Structural Features Governing Molecular Interactions

Studies on various thioxanthene derivatives have highlighted the importance of specific structural features in determining their biological activity. For example, the substitution pattern on the aromatic rings and the nature of the side chains attached to the thioxanthene core can significantly influence their interaction with biological targets. Research on related xanthene derivatives has shown that the introduction of certain substituents can enhance anticancer activity. mdpi.com For instance, the position and electronic nature of substituents on the phenyl ring can modulate the compound's ability to inhibit cell proliferation. mdpi.com

Table 1: Structure-Activity Relationship of Selected Xanthene Analogs

| Compound/Analog | Key Structural Feature | Observed Activity |

|---|---|---|

| Analog A | 3-methoxy group on the 9-phenyl ring | Enhanced antitumor activity mdpi.com |

| Analog B | N-substituted dicarboxamide at C-3 and C-11 | Significant effect on anticancer activity mdpi.com |

This table is based on data from structurally related xanthene derivatives and is intended to illustrate general principles of structure-activity relationships that may be relevant to thioxanthene dioxides.

Rational Design Principles for Mechanistic Probes

The rational design of molecular probes is essential for studying complex biological processes. The thioxanthene scaffold, due to its rigid structure and potential for chemical modification, presents an attractive platform for the development of such probes. The design principles often involve incorporating a fluorescent reporter group or a reactive moiety that can selectively interact with a specific biological target. The development of fluorescent probes based on xanthene and phenothiazine (B1677639) structures for detecting reactive oxygen species and metal ions in cells demonstrates the feasibility of this approach. researchgate.netrsc.org

The design of effective mechanistic probes requires a deep understanding of the target's structure and the chemical properties of the probe scaffold. For instance, the synthesis of thioxanthene-based fluorescent probes often involves strategies to control the fluorescence output in response to a specific biological event, such as enzyme activity or changes in the cellular microenvironment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Xanthene |

Applications in Advanced Materials Science and Organic Electronics

Role as a Building Block in Polymer Chemistry

The unique electronic characteristics of the thioxanthene (B1196266) dioxide core have positioned it as a key moiety for creating novel polymers with tailored properties for electronic applications.

The synthesis of polymers incorporating the thioxanthene dioxide unit typically begins with the functionalization of the core structure to create polymerizable monomers. For instance, derivatives such as 2-[4-(diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide can be prepared and subsequently halogenated, for example, through N-bromosuccinimide (NBS) bromination, to yield monomers suitable for cross-coupling reactions. nih.gov

The primary polymerization mechanism employed to integrate these monomers into a polymer backbone is the Suzuki cross-coupling polycondensation. nih.gov This method is highly effective for forming carbon-carbon bonds and creating well-defined conjugated polymer chains. In this process, a di-bromo functionalized monomer containing the thioxanthene dioxide unit can be reacted with a co-monomer containing bis(boronic acid) or bis(boronic ester) groups in the presence of a palladium catalyst. nih.gov This polycondensation reaction allows for the systematic construction of high-molecular-weight polymers where the thioxanthene dioxide derivative is a repeating unit. nih.gov

Derivatives of 9H-thioxanthene-9-one-10,10-dioxide are strategically integrated into conjugated polymer systems to serve as potent electron-acceptor units. nih.gov A common design strategy is the creation of a "backbone-donor/pendant-acceptor" type π-conjugated polymer. nih.govrsc.org In this architecture, the polymer main chain is composed of electron-donating moieties, such as carbazole (B46965) or fluorene, while the thioxanthene dioxide unit is attached as a pendant group. nih.govrsc.org

This specific arrangement leads to a distinct spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Theoretical calculations and experimental data show that the HOMO orbitals are typically distributed along the electron-donating polymer backbone, while the LUMO is almost entirely localized on the pendant thioxanthene dioxide acceptor moiety. nih.gov This separation is a hallmark of charge-transfer systems and is fundamental to their application in organic electronics, particularly in the fabrication of solution-processed organic light-emitting diodes (OLEDs). nih.govrsc.org These polymers have been successfully used as the emissive layer in OLEDs, demonstrating their utility in electronic devices. rsc.org

Photophysical Properties and Photosensitization Mechanisms

The electronic structure of the 2,4-dimethyl-9H-thioxanthene 10,10-dioxide core and its derivatives governs their interaction with light, leading to a range of useful photophysical properties, including efficient light emission and the ability to act as photosensitizers.

Materials incorporating the 9,9-dimethyl-9H-thioxanthene 10,10-dioxide unit are notable for exhibiting thermally activated delayed fluorescence (TADF). nih.govresearchgate.net This mechanism allows for the harvesting of both singlet and triplet excitons for light emission, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.gov

The emission color of these materials can be tuned by modifying the electron-donor component attached to the thioxanthene dioxide acceptor. Depending on the specific molecular design, emission can span from the blue to the red-orange portion of the spectrum. For example, when combined with strong donor groups like triphenylamine (B166846) (TPA) and copolymerized with carbazole, the resulting polymers show red-orange emission. nih.govrsc.org Conversely, when paired with donors such as spiro[acridine-9,9'-xanthene], blue emission is achieved. nih.gov This tunability is crucial for developing full-color displays based on OLED technology.

The table below summarizes the photophysical properties of various emitters based on the thioxanthene dioxide acceptor core.

| Emitter Type | Donor Moiety | Emission Color | Emission Wavelength (nm) | ΔEST (eV) |

| Polymer (PCTXO) nih.govrsc.org | Triphenylamine (TPA) / Carbazole | Deep Orange | 603 | - |

| Small Molecule (2D2-SB) nih.gov | spiro[acridine-9,9'-xanthene] | Blue | 439.5 | 0.064 |

| Theoretical Molecule (DCz-DMTA) researchgate.net | Carbazole | Blue | 432.7 | - |

The phenomenon of TADF is intrinsically linked to the dynamics of the triplet excited state. In molecules designed for TADF, the energy difference (ΔEST) between the lowest singlet (S₁) and lowest triplet (T₁) excited states is minimized. nih.gov A small ΔEST, often less than 0.1 eV, allows for an efficient reverse intersystem crossing (rISC) process, where non-emissive triplet excitons can transition back to the emissive singlet state through thermal energy at room temperature. nih.govnih.gov These up-converted excitons then decay radiatively, producing delayed fluorescence. nih.gov

The donor-acceptor structure, which separates the HOMO and LUMO, is key to achieving this small singlet-triplet energy gap. nih.gov The triplet excited states can also be quenched through other energy transfer pathways. A notable process is the interaction with molecular oxygen (³O₂), which is a triplet in its ground state. nih.gov This interaction can lead to the quenching of the emitter's triplet state and the simultaneous generation of singlet oxygen (¹O₂), a process central to photosensitization. nih.gov

A molecule in its triplet excited state can act as a photosensitizer by transferring its energy to other molecules. One of the most significant of these processes is the energy transfer to ground-state molecular oxygen (³O₂). nih.gov When a thioxanthene dioxide-based molecule in the T₁ state interacts with ³O₂, it can return to its singlet ground state while exciting the oxygen to its highly reactive singlet state (¹O₂). nih.gov

This process is described by the equation: T₁ + ³O₂ → S₀ + ¹O₂

The generation of singlet oxygen is the foundation of photodynamic therapy, where photosensitizers are used to destroy cancerous tissues. rsc.org The efficient production of ¹O₂ makes thioxanthene dioxide derivatives potential candidates for such applications. Furthermore, the highly reactive singlet oxygen can then participate in subsequent reactions, such as the oxidation of substrates like arylamines. rsc.org This can lead to the formation of other reactive species, including amine radicals and superoxide (B77818) radicals, through electron transfer processes, which can then form further products like hydrazobenzene (B1673438) and hydrogen peroxide. rsc.org

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of thioxanthene S,S-dioxide derivatives are fundamental to their function in electronic devices. These properties are primarily investigated through techniques like cyclic voltammetry and spectroelectrochemistry.

Cyclic voltammetry studies are crucial for determining the electron affinity and reduction potentials of materials incorporating the thioxanthene dioxide moiety. The electrochemical reduction of 2-methyl-9H-thioxanthene-9-one S,S-dioxide, a closely related compound, has been shown to involve the formation of a persistent radical anion and a subsequent dianion at more negative potentials. rsc.org This two-step reduction process is characteristic of the strong electron-accepting nature of the sulfone group.

Studies on related thioxanthene derivatives demonstrate that the reduction potentials can be tuned by modifying the substituents on the thioxanthene core. For instance, the electrochemical reduction of various 2,4-disubstituted-9-oxo-10-phenyl-9H-thioxanthenium salts has been investigated, revealing the processes of electron transfer leading to the formation of intermediate radical species. researchgate.net The ability to accept electrons and form stable anionic species is a key property that enables its use in various electronic applications, including as an n-type material in organic semiconductors.

The reduction of thioxanthene S,S-dioxide and its derivatives leads to the formation of corresponding radical anions. rsc.org Research indicates that the radical anion of the parent thioxanthen S,S-dioxide is non-planar. rsc.org These radical anions are often unstable, and in the presence of certain reagents, they can undergo further reactions. rsc.org

Spectroelectrochemical methods have been employed to characterize these transient species. Upon electrochemical reduction, both 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide form radical anions that exhibit strong absorption bands in the UV-VIS-NIR (ultraviolet-visible-near-infrared) region. rsc.org The S,S-dioxide derivative, in particular, forms a persistent radical anion and can be further reduced to a dianion. rsc.org Time-dependent DFT calculations have been used to interpret the electronic absorption spectra of these negative ions, correlating the observed spectral features with specific electronic transitions. rsc.org This detailed characterization is vital for understanding the behavior of these materials in electrochromic and other electronic devices.

Application in Organic Electronic Devices (e.g., OLEDs, Photovoltaics)

The unique electronic properties of the this compound structure make it a prime candidate for use in various organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs).

The thioxanthene 10,10-dioxide unit serves as a powerful electron acceptor in the design of donor-acceptor (D-A) type molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). In these materials, the spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor unit and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor unit leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This small gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, harvesting triplet excitons for light emission and enabling theoretical internal quantum efficiencies of up to 100%.

Derivatives such as 9,9-dimethyl-2,7-di(10H-phenoxazin-10-yl)-9H-thioxanthene 10,10-dioxide have been developed as efficient green TADF emitters for OLEDs. tandfonline.com Similarly, by pairing the 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor with spiro[acridine-9,9'-fluorene] or spiro[acridine-9,9'-xanthene] donors, researchers have created novel blue TADF emitters. nih.gov The performance of OLEDs based on thioxanthone or thioxanthene dioxide derivatives can be exceptional, as highlighted in the table below.

| Emitter Compound | Donor Moiety | Acceptor Core | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|---|

| DPO-TXO2 | 10H-Phenoxazine | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | Green | 13.5% | tandfonline.com |

| 2D2-SB | spiro[acridine-9,9'-xanthene] | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | Blue | Not specified, but ΔE_ST is a low 0.064 eV | nih.gov |

| TXO-TPA | Triphenylamine | 9H-thioxanthen-9-one 10,10-dioxide | Green | 21.5% | tandfonline.com |

| TXO-PhCz | Phenylcarbazole | 9H-thioxanthen-9-one 10,10-dioxide | Green | Not specified, but high | tandfonline.com |

For example, thioxanthone derivatives coupled with donor moieties of varying strengths have been shown to exhibit different charge transport characteristics. nih.gov When paired with relatively weak electron-donating groups like 3,6-di-tert-butylcarbazole, the resulting material demonstrated bipolar charge transport with comparable hole and electron mobility values. nih.gov Time-of-flight (TOF) measurements on one such derivative recorded hole and electron mobilities of 6.8 × 10⁻⁵ cm²/(V·s) and 2.4 × 10⁻⁵ cm²/(V·s), respectively. nih.gov In TADF polymers, the thioxanthene dioxide unit can act as the electron-accepting pendant group while the polymer backbone provides the hole-transporting pathway. rsc.org The ability to engineer these materials for balanced charge transport is critical for improving the efficiency and lifetime of OLEDs and other organic electronic devices.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are indispensable for the separation and purification of 2,4-dimethyl-9H-thioxanthene 10,10-dioxide from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of thioxanthene (B1196266) sulfones. For a compound like this compound, reversed-phase HPLC would be the most probable mode of separation. This involves a nonpolar stationary phase and a polar mobile phase.

Analytical HPLC: In an analytical context, HPLC is used to determine the purity of a sample and to quantify the amount of this compound. A fast HPLC-UV method has been developed for monitoring thiophenic compounds, including dibenzothiophene (B1670422) sulfone, a related structure. mdpi.com Such a method can be adapted for the target compound. The separation of sulfated phenolic compounds, which are also highly polar, has been achieved using stationary phases like pentafluorophenyl and mobile phases containing acetate (B1210297) buffers. mdpi.com

| Parameter | Illustrative HPLC Conditions for Thioxanthene Sulfone Analysis |

| Column | C18 or Pentafluorophenyl (PFP) column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, potentially with a buffer like ammonium (B1175870) acetate |

| Detector | Photodiode Array (PDA) or UV detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table presents typical starting conditions for method development for the analysis of thioxanthene sulfones, based on established methods for related compounds.

Preparative HPLC: For obtaining high-purity this compound for further research, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate milligram to gram quantities of the compound. In the synthesis of related thioxanthen-9-one-10,10-dioxides, automated flash chromatography, a technique similar in principle to preparative HPLC, has been utilized for purification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS could be used to identify volatile impurities or byproducts from its synthesis. However, the high molecular weight and polarity of the compound itself may require derivatization to increase its volatility for GC analysis.

The electron ionization (EI) mass spectrum obtained from GC-MS provides a fragmentation pattern that acts as a molecular fingerprint. Studies on the GC-MS analysis of thiosemicarbazones, another class of sulfur-containing compounds, have detailed their fragmentation routes and thermal behavior in the GC injector. researchgate.netscirp.orgscirp.org Similar studies would be necessary to elucidate the fragmentation pathways of this compound and to develop a robust GC-MS method. The development of targeted GC-MS methods for specific compound classes, such as synthetic cathinones, has shown to improve retention time differences and confidence in identification. nih.gov

| Parameter | Representative GC-MS Conditions for Aromatic Sulfone Analysis |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

This table outlines general GC-MS parameters that could serve as a starting point for the analysis of this compound and its volatile analogues.

Hyphenated Techniques for Complex Reaction Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and identifying unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying compounds in complex matrices. For the study of this compound, LC-MS/MS would be invaluable for identifying reaction intermediates during its synthesis, thus shedding light on the reaction mechanism.

The method involves separating the components of a mixture by LC, followed by ionization and analysis in a tandem mass spectrometer. The first stage of mass analysis (MS1) can be used to select the molecular ion of interest, which is then fragmented in a collision cell. The resulting fragment ions are analyzed in the second stage (MS2), providing structural information. A high-throughput LC-MS/MS method has been developed for the simultaneous analysis of albendazole (B1665689) and its sulfoxide (B87167) and sulfone metabolites in human plasma. nih.gov This demonstrates the capability of the technique for analyzing sulfone compounds. Similarly, LC-MS/MS has been used for the analysis of dioctyl sulfosuccinate (B1259242) at trace levels in environmental samples. nih.gov

| Parameter | Illustrative LC-MS/MS Settings for Thioxanthene Sulfone Analysis |

| LC System | UHPLC for high resolution and speed |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural elucidation |

This table provides a general framework for developing an LC-MS/MS method for the detailed analysis of this compound.

Spectroscopic Methods for Quantitative Analysis in Research Contexts

Spectroscopic methods are fundamental for the quantitative analysis and characterization of this compound.

UV-Vis spectrophotometry is a straightforward and robust technique for monitoring the progress of a chemical reaction, provided the reactants and products have different UV-Vis absorption spectra. The synthesis of thioxanthen-9-one-10,10-dioxides from thioxanthenones involves an oxidation step which can be monitored by observing the changes in the UV-Vis spectrum. nih.gov The thioxanthone chromophore has a distinct absorption profile that changes upon oxidation to the sulfone. researchgate.net

By taking aliquots from the reaction mixture at different time intervals and measuring their absorbance at a specific wavelength, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction endpoints and the optimization of reaction conditions. The NIST Chemistry WebBook provides UV/Visible spectra for thioxanthone, the precursor to the corresponding dioxide. nist.gov

| Application | Details |

| Reaction Monitoring | Monitoring the disappearance of the starting material (e.g., 2,4-dimethyl-9H-thioxanthene) or the appearance of the product (this compound). |

| Quantitative Analysis | Using a calibration curve based on Beer-Lambert law to determine the concentration of the compound in a solution. |

| Purity Assessment | Comparing the UV-Vis spectrum of a sample to that of a pure standard. |

This table summarizes the applications of UV-Vis spectrophotometry in the research of this compound.

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy stands as a powerful and sensitive analytical technique for investigating the interactions between fluorescent molecules, such as this compound, and various biological macromolecules or other analytes. This non-destructive method provides valuable insights into binding mechanisms, affinity, and the conformational changes that may occur upon complex formation. The intrinsic fluorescence of the thioxanthene scaffold or the changes in the fluorescence of a protein upon binding can be monitored to elucidate the nature of these interactions.

The fundamental principle behind using fluorescence spectroscopy for interaction studies lies in the alteration of the fluorophore's emission properties upon interaction with a binding partner. These changes can manifest as a decrease in fluorescence intensity, known as fluorescence quenching, or as shifts in the emission maximum, reflecting changes in the local microenvironment of the fluorophore.

Fluorescence Quenching Analysis

Fluorescence quenching is a common phenomenon used to study molecular interactions. It refers to any process that decreases the fluorescence intensity of a sample. Such quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. Dynamic quenching results from transient encounters between the fluorophore and the quencher molecule, while static quenching involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher.

The efficiency of quenching is often analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

[Q] is the concentration of the quencher.

Ksv is the Stern-Volmer quenching constant, which provides a measure of the quenching efficiency.

kq is the bimolecular quenching rate constant.

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

By systematically titrating a solution of the fluorescent molecule with a quencher (e.g., a protein or a nucleic acid) and measuring the corresponding decrease in fluorescence intensity, a Stern-Volmer plot of F₀/F versus [Q] can be generated. The linearity of this plot can help in distinguishing between static and dynamic quenching mechanisms.

Determination of Binding Parameters

For interactions involving the formation of a stable complex (static quenching), the binding constant (Ka) and the number of binding sites (n) can be determined by analyzing the fluorescence quenching data using the following modified Stern-Volmer equation, often referred to as the Scatchard equation:

log[(F₀ - F) / F] = log(Ka) + n log[Q]

A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line from which the binding constant (Ka) and the number of binding sites (n) can be calculated from the intercept and the slope, respectively.

Research Findings from Analogous Thioxanthene Derivatives

While specific interaction studies on this compound are not extensively documented in publicly available literature, research on analogous thioxanthene and xanthene derivatives demonstrates the utility of fluorescence spectroscopy in characterizing their interactions with biological targets. For instance, studies on various fluorescent probes show that their binding to proteins like human serum albumin (HSA) can be effectively monitored by the quenching of the protein's intrinsic tryptophan fluorescence or changes in the probe's own fluorescence. mdpi.commdpi.commdpi.com In such studies, the decrease in fluorescence intensity is used to calculate binding constants and to understand the thermodynamic parameters of the interaction.

Moreover, the sensitivity of the fluorescence emission spectrum of thioxanthene derivatives to the polarity of their environment allows for the investigation of their partitioning into different biological compartments, such as cell membranes. nih.gov A shift in the emission maximum to shorter wavelengths (a blue shift) typically indicates a more non-polar environment, whereas a shift to longer wavelengths (a red shift) suggests a more polar environment. mdpi.comresearchgate.net This solvatochromic behavior is a valuable tool for probing the binding site's characteristics.

The following interactive table presents hypothetical data from a fluorescence quenching experiment to illustrate how binding parameters for a thioxanthene derivative interacting with a protein could be determined.

| Quencher Concentration [Q] (μM) | Fluorescence Intensity (F) | F₀/F | log[(F₀ - F) / F] | log[Q] |

| 0 | 980 | 1.00 | - | - |

| 10 | 850 | 1.15 | -0.87 | 1.00 |

| 20 | 745 | 1.32 | -0.60 | 1.30 |

| 40 | 610 | 1.61 | -0.22 | 1.60 |

| 60 | 505 | 1.94 | 0.03 | 1.78 |

| 80 | 420 | 2.33 | 0.27 | 1.90 |

| 100 | 350 | 2.80 | 0.45 | 2.00 |

From such data, a researcher could construct the relevant plots to calculate the Stern-Volmer constant (Ksv), the binding constant (Ka), and the number of binding sites (n), thereby quantifying the interaction between the thioxanthene derivative and the biomolecule of interest. These parameters are crucial for understanding the compound's potential biological activity and for the rational design of new therapeutic or diagnostic agents.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Strategies

The synthesis of thioxanthene (B1196266) and thioxanthone derivatives has traditionally relied on multi-step processes that can be resource-intensive. chemistryviews.org The future of synthesizing compounds like 2,4-dimethyl-9H-thioxanthene 10,10-dioxide will hinge on the development of greener, more efficient, and economically viable methods.

Recent advancements point toward several promising avenues. The use of ultrasound irradiation in conjunction with various catalysts is emerging as a sustainable strategy for the synthesis of related xanthene derivatives. nih.gov This sonochemical approach offers benefits such as reduced reaction times and increased yields, contributing to greener chemical processes. nih.gov Similarly, solvent-free, one-pot multicomponent reactions (MCRs) are gaining traction for their high atom economy and low environmental impact, as demonstrated in the synthesis of various xanthene derivatives using recyclable heterogeneous catalysts. mdpi.com

Researchers are also designing entirely new synthetic pathways. One innovative strategy involves a double aryne insertion into a carbon-sulfur double bond of thioureas, which has been successfully used to prepare a broad range of highly functionalized thioxanthones. chemistryviews.orgacs.org This method demonstrates excellent functional group tolerance and provides access to complex structures that are challenging to synthesize via conventional means. chemistryviews.org Adapting such novel domino pathways and sustainable methodologies could significantly streamline the production of this compound and its analogues.

Table 1: Comparison of Modern Synthetic Strategies for Thioxanthene/Xanthene Cores

| Synthetic Strategy | Key Features | Potential Advantages for Synthesizing this compound | Supporting Research |

| Ultrasound-Assisted Synthesis | Uses sonochemical methods to drive reactions. | Reduced reaction times, increased yields, alignment with green chemistry principles. | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | High atom economy, simplified procedures, use of recyclable catalysts, solventless conditions. | mdpi.com |

| Double Aryne Insertion | Domino pathway involving thioureas and aryne precursors. | Access to highly functionalized and complex derivatives, good functional group tolerance. | chemistryviews.orgacs.org |

| Boron Trifluoride Catalysis | Reaction of tertiary alcohols with l-cysteine (B1669680) catalyzed by BF₃·OEt₂. | A general method for producing thioxanthene analogues that could be optimized. | acs.org |

Integration with Advanced Computational Approaches for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the predictive design of molecules with desired properties before their physical synthesis. nih.gov The integration of these advanced computational approaches is set to accelerate the development of novel derivatives of this compound.

A significant emerging trend is the use of hybrid models that combine quantum mechanics (QM) with machine learning (ML). Such QM/ML approaches have been developed to predict the feasibility and site-selectivity of reactions like aromatic C–H thianthrenation with over 90% accuracy. chemrxiv.org Applying a similar predictive model to the thioxanthene core could guide the late-stage functionalization of the molecule, saving significant experimental effort. chemrxiv.org

Furthermore, established computational methods continue to play a vital role. Density Functional Theory (DFT) calculations are crucial for obtaining a detailed theoretical analysis of reaction strategies and understanding mechanistic pathways. acs.org For molecules with potential photophysical applications, Time-Dependent DFT (TD-DFT) is used to estimate excited state properties and predict absorption and emission characteristics. nih.gov Standard computational screening using online software can predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a critical step in designing new therapeutic agents. mdpi.com These integrated computational studies, validated by experimental data, create an iterative cycle of design and discovery that is far more efficient than traditional approaches alone. nih.gov

Table 2: Advanced Computational Tools for Predictive Molecular Design

| Computational Method | Application in Thioxanthene Research | Key Outcome | Supporting Research |

| QM/ML Hybrid Models | Predicting reaction feasibility and regioselectivity for C-H functionalization. | Accurate classification of reactive vs. non-reactive sites for targeted synthesis. | chemrxiv.org |

| Density Functional Theory (DFT) | Detailed theoretical analysis of proposed synthetic strategies and reaction mechanisms. | Understanding reaction energetics and pathways to optimize conditions. | acs.org |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. | Prediction of fluorescence, phosphorescence, and suitability for optoelectronic applications. | nih.gov |

| ADMET Screening | In silico prediction of pharmacokinetic and toxicity profiles. | Early filtering of candidates with poor drug-likeness, reducing late-stage failures. | mdpi.com |

Exploration of Untapped Mechanistic Pathways for Chemical Reactivity

While the core structure of thioxanthene is well-known, its full reactive potential remains partially untapped. Future research will likely uncover novel mechanistic pathways, leading to unexpected and valuable chemical transformations. The pursuit of new scaffolds often leads to the discovery of serendipitous reactions that open up new areas of chemistry.

For instance, during the attempted synthesis of a thioxanthone library, an unexpected cyclization and reduction mediated by copper iodide led to the formation of novel tetracyclic thioxanthenes with a quinazoline–chromene scaffold. nih.gov The elucidation of this reaction mechanism has provided a pathway to a new class of compounds with demonstrated antitumor activity. nih.gov Another example is the development of a domino pathway for thioxanthone synthesis that proceeds through the ring-opening of a thiocarbonyl group and subsequent addition–cyclization with arynes. acs.org

Beyond covalent bond-forming reactions, understanding the mechanistic basis of physical properties is also a key research direction. Studies on other thioxanthene derivatives have shown that intermolecular forces, such as C-H⋯π interactions, can be strengthened to promote intense mechanoluminescence—a phenomenon where light is emitted in response to mechanical stress. researchgate.net A thorough investigation into the reactivity of the sulfone group in this compound, as well as its potential for participating in non-covalent interactions and unexpected cyclizations, could reveal new applications for this compound.

Design and Synthesis of Multi-component Systems for Enhanced Functionality